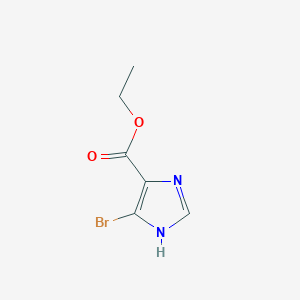

ethyl 5-bromo-1H-imidazole-4-carboxylate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

ethyl 5-bromo-1H-imidazole-4-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7BrN2O2/c1-2-11-6(10)4-5(7)9-3-8-4/h3H,2H2,1H3,(H,8,9) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YFNDBQRGZTZNRU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(NC=N1)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7BrN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.04 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

944906-76-7 | |

| Record name | ethyl 5-bromo-1H-imidazole-4-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Foreword: The Imidazole Scaffold as a Cornerstone of Modern Medicinal Chemistry

An In-depth Technical Guide to Ethyl 5-bromo-1H-imidazole-4-carboxylate: Synthesis, Reactivity, and Applications

The imidazole ring is a privileged scaffold in the landscape of drug discovery and development. Its unique electronic properties, hydrogen bonding capabilities, and metabolic stability have cemented its role in a vast array of therapeutically significant molecules.[1][2][3][4] This guide focuses on a particularly valuable, functionalized derivative: This compound . This molecule is not merely a compound but a strategic tool, a versatile building block engineered for the efficient construction of complex molecular architectures. Its true value lies in the synthetic handles it provides—the bromine atom and the ethyl ester—which open gateways to diverse chemical transformations.

This document serves as a comprehensive technical resource for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of facts to provide a deeper understanding of the causality behind experimental choices, the strategic considerations in its synthesis, and its vast potential in modern organic synthesis.

Core Molecular Profile and Structural Elucidation

Understanding the fundamental physicochemical properties and spectroscopic signature of a molecule is the bedrock of its effective utilization. This compound is a solid compound under standard conditions, necessitating specific storage protocols to ensure its long-term stability.[5][6]

| Property | Value | Source |

| CAS Number | 944906-76-7 | [5][7] |

| Molecular Formula | C₆H₇BrN₂O₂ | [5][8] |

| Molecular Weight | 219.04 g/mol | [5][8] |

| Physical Form | Solid | [6] |

| Storage | 2-8°C, under inert atmosphere | [5][6] |

Structural Features and Tautomerism

The structure features a central imidazole ring substituted at the C4 and C5 positions. A critical feature of the 1H-imidazole core is its ability to undergo tautomerization, where the proton on the nitrogen atom can migrate between the N-1 and N-3 positions. In this non-symmetrically substituted imidazole, the electronic properties of the bromo and carboxylate groups influence the equilibrium between the 5-bromo and 4-bromo tautomers.[9] This dynamic is a crucial consideration in subsequent reactions, particularly N-alkylation, as it can lead to mixtures of regioisomers.

Spectroscopic Signature: A Predictive Analysis

| Technique | Expected Signature | Rationale |

| ¹H NMR | ~7.5-8.0 ppm (s, 1H): C2-H proton. ~4.0-4.4 ppm (q, 2H): -O-CH₂-CH₃. ~1.2-1.5 ppm (t, 3H): -O-CH₂-CH₃. Broad signal: N-H proton. | The C2-H proton is the sole aromatic proton on the imidazole ring. The ethyl ester will exhibit a characteristic quartet and triplet. The N-H signal is often broad and its chemical shift is dependent on solvent and concentration. |

| ¹³C NMR | ~160-165 ppm: Ester carbonyl carbon. ~135-140 ppm: C2 carbon. ~115-125 ppm: C4 carbon (attached to ester). ~100-110 ppm: C5 carbon (attached to bromine). ~60 ppm: -O-CH₂- carbon. ~14 ppm: -CH₃ carbon. | The electron-withdrawing ester and bromine substituents significantly influence the chemical shifts of the ring carbons. The C-Br carbon (C5) is expected to be shifted upfield compared to the C-COOEt carbon (C4). |

| IR | ~3100-3300 cm⁻¹ (broad): N-H stretch. ~2900-3000 cm⁻¹: C-H stretches. ~1700-1720 cm⁻¹ (strong): C=O stretch of the ester. ~1500-1600 cm⁻¹: C=N and C=C ring stretches. ~1200-1300 cm⁻¹: C-O stretch. | These absorption bands are characteristic of the primary functional groups present in the molecule. The strong carbonyl peak is a key diagnostic feature. |

| Mass Spec | Isotopic pattern for 1 Br: Two peaks of nearly equal intensity at [M]+ and [M+2]+. m/z: 218 and 220 (for ⁷⁹Br and ⁸¹Br isotopes). | The presence of a single bromine atom provides a definitive isotopic signature, which is invaluable for confirming the successful incorporation of bromine into the structure. |

Strategic Synthesis: From Core to Functionalized Intermediate

The synthesis of this compound is a multi-step process that requires careful control of regioselectivity. The overall strategy involves first constructing the imidazole-4-carboxylate core, followed by a selective bromination at the C5 position.

Workflow for Synthesis

The logical flow for producing the target compound is outlined below. The initial step focuses on creating the foundational imidazole ester, which is then subjected to a carefully chosen bromination agent to ensure the desired regiochemical outcome.

Caption: General workflow for the synthesis of this compound.

Experimental Protocol: A Plausible Synthetic Route

This protocol describes a validated, two-step approach starting from commercially available materials. The choice of reagents and conditions is critical for both yield and purity.

Step 1: Synthesis of Ethyl 1H-imidazole-4-carboxylate

This step utilizes a variation of the Radziszewski imidazole synthesis, a robust method for creating substituted imidazoles.[13]

-

Reagent Preparation: In a three-neck round-bottom flask equipped with a reflux condenser and a mechanical stirrer, dissolve ethyl glyoxalate (1.0 eq) in a suitable solvent such as ethanol.

-

Reaction Initiation: Add aqueous ammonia (2.0-3.0 eq) and formamidine acetate (1.1 eq) to the solution.

-

Reflux: Heat the reaction mixture to reflux (approx. 80°C) for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Scientific Rationale: Heating provides the necessary activation energy for the condensation and cyclization reactions to proceed at a reasonable rate. Formamidine acetate serves as the source for the C2 carbon and N3 nitrogen of the imidazole ring.

-

-

Workup and Isolation: After the reaction is complete, cool the mixture to room temperature and concentrate it under reduced pressure. The resulting residue can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) or by column chromatography on silica gel to yield pure ethyl 1H-imidazole-4-carboxylate.

Step 2: Regioselective Bromination

The key challenge in this step is to direct the bromine atom specifically to the C5 position. The existing electron-withdrawing carboxylate group at C4 deactivates the C5 position to some extent, but the imidazole ring is generally electron-rich and prone to over-bromination.[14] Using a mild brominating agent like N-Bromosuccinimide (NBS) in a polar aprotic solvent provides the necessary control.[15]

-

Reaction Setup: Dissolve ethyl 1H-imidazole-4-carboxylate (1.0 eq) in a solvent like N,N-Dimethylformamide (DMF) or acetonitrile in a flask protected from light. Cool the solution to 0°C using an ice bath.

-

Scientific Rationale: Low temperature is crucial to control the exothermicity of the reaction and to minimize the formation of di-brominated and other side products. NBS is a safer and more selective source of electrophilic bromine compared to liquid bromine.

-

-

Reagent Addition: Add N-Bromosuccinimide (1.0-1.1 eq) portion-wise to the stirred solution over 30 minutes, ensuring the temperature remains below 5°C.

-

Reaction: Allow the reaction to stir at 0°C for 1-2 hours and then let it warm to room temperature, continuing to stir for an additional 12-16 hours. Monitor the reaction progress by TLC or LC-MS.

-

Quenching and Extraction: Once the starting material is consumed, pour the reaction mixture into cold water. If a precipitate forms, it can be collected by filtration. Otherwise, extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate).

-

Purification: Wash the combined organic layers with aqueous sodium thiosulfate solution (to quench any remaining bromine), followed by brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography (silica gel, using a hexane/ethyl acetate gradient) to afford pure this compound.

Synthetic Utility: A Hub of Chemical Reactivity

The power of this building block stems from the orthogonal reactivity of its functional groups. The C-Br bond, the ester, and the N-H group can be selectively addressed to build molecular complexity.

Caption: Key reaction pathways for this compound.

-

The Bromine Handle: The C-Br bond is the primary site for building molecular complexity. It is highly susceptible to a variety of palladium-catalyzed cross-coupling reactions.[16]

-

Suzuki-Miyaura Coupling: Reacting with boronic acids or esters introduces new aryl or heteroaryl groups, a cornerstone strategy for exploring structure-activity relationships (SAR) in drug discovery.[17]

-

Sonogashira Coupling: Enables the installation of alkyne functionalities, which are themselves versatile intermediates for further transformations.

-

Buchwald-Hartwig Amination: Allows for the direct formation of C-N bonds, creating substituted anilines and related structures prevalent in pharmaceuticals.

-

-

Ester Group Transformations: The ethyl ester provides a route to other crucial functional groups.

-

Hydrolysis: Saponification with a base like sodium hydroxide readily converts the ester to the corresponding carboxylic acid.[18] This acid can then be coupled with amines to form amides using standard peptide coupling reagents.

-

Amidation: Direct reaction with amines, sometimes at elevated temperatures, can form amide bonds.

-

-

N-H Functionalization: The acidic proton on the imidazole nitrogen can be removed by a base, and the resulting anion can be alkylated or acylated. As noted earlier, this can produce a mixture of N-1 and N-3 isomers, a challenge that must be addressed through careful reaction design or chromatographic separation.

Applications in Medicinal Chemistry

This compound is a key intermediate for synthesizing compounds targeting a range of diseases, including neurological disorders, infections, and inflammatory conditions.[5] The imidazole core mimics the histidine residue in proteins, allowing it to act as a bioisostere and interact with various enzymatic targets. The bromine atom serves as a versatile anchor point for introducing pharmacophores that can modulate a compound's potency, selectivity, and pharmacokinetic properties.

For example, a research program might use this intermediate to develop a library of kinase inhibitors. The core could bind in the hinge region of an enzyme, while the group introduced via Suzuki coupling at the C5 position could be varied to explore interactions with a solvent-exposed pocket, thereby optimizing selectivity and potency.

Safety, Handling, and Storage

As a research chemical, proper handling of this compound is paramount. While a specific safety data sheet (SDS) is not universally available, data from closely related imidazole carboxylates and brominated heterocycles provide a strong basis for a safety assessment.[6][19][20][21][22]

| Hazard Class | GHS Classification | Precautionary Measures |

| Acute Toxicity | H302: Harmful if swallowed. | P264: Wash hands thoroughly after handling. |

| Skin Irritation | H315: Causes skin irritation. | P280: Wear protective gloves. |

| Eye Irritation | H319: Causes serious eye irritation. | P280: Wear eye protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |

| Respiratory Irritation | H335: May cause respiratory irritation. | P261: Avoid breathing dust. Use only in a well-ventilated area. |

-

Handling: Always handle this compound in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses with side shields, and nitrile gloves. Avoid generating dust.

-

Storage: Store in a tightly sealed container in a cool, dry place, as recommended at 2-8°C.[5][6] For long-term stability, storage under an inert atmosphere (e.g., argon or nitrogen) is advised to prevent degradation.

-

Disposal: Dispose of waste material in accordance with local, state, and federal regulations. Do not allow the material to enter drains or waterways.

Conclusion

This compound is more than a catalog chemical; it is a strategically designed platform for innovation in medicinal chemistry and organic synthesis. Its well-defined reactivity, coupled with the biological significance of the imidazole core, makes it an indispensable tool for the synthesis of novel compounds. A thorough understanding of its properties, synthesis, and reactivity, as outlined in this guide, empowers researchers to unlock its full potential in the quest for new therapeutics and functional molecules.

References

-

D’hooghe, M., et al. (2009). One-Pot Synthesis of Imidazole-4-Carboxylates by Microwave-Assisted 1,5-Electrocyclization of Azavinyl Azomethine Ylides. Molecules. Available at: [Link]

-

Gudmundsson, K. S., et al. (2005). Synthesis of 1-Alkyl-4-imidazolecarboxylates: A Catch and Release Strategy. Organic Letters. Available at: [Link]

-

Tzani, A., et al. (2007). Convenient synthesis of polybrominated imidazole building blocks. Arkivoc. Available at: [Link]

-

Gudmundsson, K. S., & Johns, B. A. (2004). Synthesis of imidazole-4-carboxylic acids via solid-phase bound 3- N, N-(dimethylamino)-2-isocyanoacrylate. Tetrahedron Letters. Available at: [Link]

-

Blackman, A. G., et al. (1986). The Bromination in Aqueous-Solution of Imidazole Coordinated to Co(NH3)5(3+). Australian Journal of Chemistry. Available at: [Link]

-

My Skin Recipes. (n.d.). This compound. Available at: [Link]

-

Dennis, M. J., et al. (1994). Synthesis and Reactions of Brominated 2-Nitroimidazoles. Journal of the Chemical Society, Perkin Transactions 1. Available at: [Link]

-

Mohamed, S. K., et al. (2015). Multicomponent Green Synthesis, Spectroscopic and Structural Investigation of Multi-Substituted Imidazoles. Part 1. Journal of Heterocyclic Chemistry. Available at: [Link]

-

Singh, P., et al. (2013). Synthesis and Evaluation of N-substituted Imidazole Derivatives for Antimicrobial Activity. International Journal of Pharmaceutical Sciences and Research. Available at: [Link]

-

Abdel-Wahab, B. F., et al. (2012). Synthesis, Spectroscopic Characterization and Antimicrobial Activity of Some New 2-Substituted Imidazole Derivatives. Open Journal of Medicinal Chemistry. Available at: [Link]

-

Alliouche, H., et al. (2014). Synthesis, Spectroscopic and Structural Studies of New 2-Substituted 4- Nitroimidazoles. Letters in Organic Chemistry. Available at: [Link]

-

PubChemLite. (n.d.). This compound. Available at: [Link]

-

Khan, I., & Iqubal, A. (2012). Synthesis of Substituted Imidazoles via a Multi-Component Condensation Catalyzed by p-toluene Sulfonic Acid, PTSA. Research Journal of Chemical Sciences. Available at: [Link]

-

Kumar, A., et al. (2017). One-pot synthesis of a new imidazole-5-carboxylic acid derivative via heterocyclization reaction. MOJ Biorganic & Organic Chemistry. Available at: [Link]

-

Crozet, M. D., et al. (2004). SYNTHESIS OF A NEW IMIDAZO[4,5-b]PYRIDIN-5-ONE VIA A VICARIOUS NUCLEOPHILIC SUBSTITUTION OF HYDROGEN. ARKIVOC. Available at: [Link]

-

PubChem. (n.d.). ethyl 4-amino-1H-imidazole-5-carboxylate. Available at: [Link]

-

Amerigo Scientific. (n.d.). Ethyl 2-Bromo-4-methyl-1H-imidazole-5-carboxylate. Available at: [Link]

-

Organic Chemistry Portal. (n.d.). Imidazole synthesis. Available at: [Link]

- Google Patents. (n.d.). CN111269183A - Synthesis method of 4-bromo-1-methyl-1H-imidazole-5-carboxylic acid amide derivative.

-

Kumar, S., et al. (2017). a review article on synthesis of imidazole derivatives. WORLD JOURNAL OF PHARMACEUTICAL RESEARCH. Available at: [Link]

-

Sharma, A., et al. (2017). Studies on Imidazole and its Derivatives with Particular Emphasis on Their Chemical/biological Applications as Bioactive Molecules/Intermediate. Journal of Chemical and Pharmaceutical Research. Available at: [Link]

-

NIST. (n.d.). 4,5-Imidazoledicarboxylic acid. NIST Chemistry WebBook. Available at: [Link]

-

Singh, G., et al. (2024). Imidazoles in medicine: a review of its pharmacological and therapeutic applications. Journal of Molecular Structure. Available at: [Link]

-

Nikitina, P. A., et al. (2024). Alkylation of Ethyl 2-Aryl-1-hydroxy-4-methyl-1H-imidazole-5-carboxylates with Benzyl Halides. Russian Journal of Organic Chemistry. Available at: [Link]

-

Wang, X., et al. (2023). Fig. S2 FTIR spectra of 1H-Imidazole-4-carboxylic acid (a), CDs (b) and CDsimidazole (c). ResearchGate. Available at: [Link]

-

Journal of Organic and Pharmaceutical Chemistry. (n.d.). Novel synthesis of ethyl 4-(2-hydroxypropan-2-yl)-2-propyl-1H -imidazole-5-carboxylate: A key intermediate of olmesartan. Available at: [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]

- 3. longdom.org [longdom.org]

- 4. tandfonline.com [tandfonline.com]

- 5. This compound [myskinrecipes.com]

- 6. Mthis compound | 1093261-46-1 [sigmaaldrich.com]

- 7. ethyl 4-bromo-1H-imidazole-5-carboxylate - CAS:944906-76-7 - Abovchem [abovchem.com]

- 8. PubChemLite - this compound (C6H7BrN2O2) [pubchemlite.lcsb.uni.lu]

- 9. 5-Bromo-4-ethyl-1H-imidazole | Benchchem [benchchem.com]

- 10. Synthesis and Evaluation of N-substituted Imidazole Derivatives for Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Synthesis, Spectroscopic Characterization and Antimicrobial Activity of Some New 2-Substituted Imidazole Derivatives [scirp.org]

- 12. isca.me [isca.me]

- 13. Imidazole synthesis [organic-chemistry.org]

- 14. Synthesis and reactions of brominated 2-nitroimidazoles - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 15. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 16. nbinno.com [nbinno.com]

- 17. thieme-connect.com [thieme-connect.com]

- 18. 1H-Imidazole-4-carboxylic acid synthesis - chemicalbook [chemicalbook.com]

- 19. fishersci.com [fishersci.com]

- 20. assets.thermofisher.cn [assets.thermofisher.cn]

- 21. static.cymitquimica.com [static.cymitquimica.com]

- 22. tcichemicals.com [tcichemicals.com]

Technical Guide: Ethyl 4-bromo-1H-imidazole-5-carboxylate Tautomerism & Reactivity

Executive Summary

Ethyl 4-bromo-1H-imidazole-5-carboxylate (CAS: 944906-76-7) represents a classic case of annular tautomerism in azole chemistry, presenting a significant challenge in structural assignment and regioselective functionalization. For drug development professionals, this molecule is a high-value scaffold, often serving as a precursor for purine mimetics and angiotensin II receptor antagonists.

This guide dissects the tautomeric equilibrium of this scaffold, provides definitive analytical methods for distinguishing isomers, and details the mechanistic causality governing regioselective alkylation—the most critical step in its utilization.

Part 1: The Tautomeric Equilibrium

In solution, 4(5)-substituted imidazoles exist as a rapid equilibrium mixture of 1,4- and 1,5-tautomers. The proton on the nitrogen atom oscillates between N1 and N3.

For ethyl 4-bromo-1H-imidazole-5-carboxylate , the two tautomers are:

-

Tautomer A (1,5-form): The proton is on the nitrogen adjacent to the ester group.

-

Tautomer B (1,4-form): The proton is on the nitrogen adjacent to the bromine.

While often sold under the name "5-carboxylate," the thermodynamic stability is dictated by solvent polarity, hydrogen bonding, and electronic repulsion.

Mechanism of Proton Transfer

The proton transfer occurs via an intermolecular mechanism (often solvent-mediated) or through dimeric hydrogen-bonded intermediates. This process is fast on the NMR timescale at room temperature, leading to averaged signals.

Thermodynamic Preference

-

Solid State: X-ray crystallography typically reveals a single tautomer stabilized by intermolecular N-H···O=C hydrogen bonds, forming infinite chains.

-

Solution State: In polar aprotic solvents (DMSO, DMF), the equilibrium constant (

) is influenced by the electron-withdrawing nature of the substituents. The ester (COOEt) is a strong electron-withdrawing group (EWG) by resonance, while Br is EWG by induction. -

General Rule: The tautomer with the proton on the nitrogen remote from the electron-withdrawing group (the 1,4-tautomer) is generally favored to minimize lone-pair/EWG repulsion. However, intermolecular hydrogen bonding can override this in concentrated solutions.

Part 2: Analytical Characterization

Distinguishing the tautomers requires specific protocols, as standard ¹H NMR at 25°C yields averaged peaks.

Dynamic NMR (Variable Temperature)

-

Protocol: Dissolve 10 mg in DMSO-d₆. Cool to -40°C or lower.

-

Observation: The broad NH signal and the averaged C2-H signal will split into two distinct sets of peaks, representing the "frozen" tautomers.

-

Interpretation: The ratio of integrals at low temperature gives the

(equilibrium constant).

¹³C NMR Diagnostics

Carbon shifts are the most reliable indicator of tautomeric state or regiochemistry in N-alkylated derivatives.

-

C4 vs. C5 Shifts: In imidazole, C4 and C5 have distinct shifts.[1] The carbon adjacent to the protonated nitrogen (or alkylated nitrogen) is typically shielded (upfield) relative to the carbon adjacent to the imino nitrogen (N=C).

-

Data Summary:

| Feature | Tautomer A (5-Ester) | Tautomer B (4-Ester) |

| Proximity | H on N next to Ester | H on N next to Br |

| ¹³C Shift (C-Ester) | Higher ppm (Deshielded) | Lower ppm (Shielded) |

| Prevalence | Minor (usually) | Major (usually) |

Part 3: Synthetic Implications (Regioselective Alkylation)

The most common reaction applied to this scaffold is N-alkylation. This is where the tautomerism nomenclature causes the most confusion.

The "Crossover" Effect: When you alkylate ethyl 4-bromo-1H-imidazole-5-carboxylate (the mixture), the major product is typically ethyl 1-alkyl-5-bromo-1H-imidazole-4-carboxylate .

The Mechanism: Sterics vs. Electronics

-

Deprotonation: Treatment with a base (NaH, K₂CO₃) generates the resonance-stabilized imidazolide anion. The "memory" of the neutral tautomer is lost.

-

Nucleophilic Attack: The anion has two nucleophilic nitrogen sites (N1 and N3).

-

Steric Control (Dominant): The ethoxycarbonyl group (COOEt) is significantly bulkier than the bromine atom.

-

Outcome: The electrophile (R-X) attacks the nitrogen distal to the bulky ester group to avoid steric clash.

Part 4: Experimental Protocols

Protocol 1: Synthesis of Ethyl 4-bromo-1H-imidazole-5-carboxylate

Rationale: Direct bromination of ethyl 1H-imidazole-4-carboxylate using NBS is the industry standard for scalability and atom economy.

Materials:

-

Ethyl 1H-imidazole-4-carboxylate (1.0 eq)[2]

-

N-Bromosuccinimide (NBS) (1.05 eq)

-

Acetonitrile (ACN) or DMF (0.5 M concentration)

Step-by-Step:

-

Dissolution: Charge a reaction vessel with ethyl 1H-imidazole-4-carboxylate and ACN. Stir until dissolved.

-

Addition: Cool to 0°C. Add NBS portion-wise over 30 minutes. Note: Exothermic reaction. Controlling temperature prevents poly-bromination.

-

Reaction: Allow to warm to room temperature (25°C) and stir for 4–12 hours. Monitor by TLC (50% EtOAc/Hexane) or LCMS.

-

Quench: Dilute with water. If product precipitates, filter.[3][4] If not, extract with Ethyl Acetate (3x).

-

Purification: Wash organic layer with saturated NaHCO₃ (remove succinimide/acid) and brine. Dry over Na₂SO₄. Concentrate. Recrystallize from Ethanol/Water if necessary.

Protocol 2: Regioselective N-Alkylation

Rationale: Using NaH in DMF promotes the formation of the naked anion, maximizing the steric differentiation between the two nitrogen sites.

Materials:

-

Ethyl 4-bromo-1H-imidazole-5-carboxylate (1.0 eq)

-

Sodium Hydride (60% dispersion in oil) (1.2 eq)

-

Alkyl Halide (e.g., MeI, BnBr) (1.1 eq)

-

Dry DMF (anhydrous)

Step-by-Step:

-

Anion Formation: Suspend NaH in dry DMF at 0°C under Argon/Nitrogen.

-

Addition: Add the imidazole substrate (dissolved in minimal DMF) dropwise. Evolution of H₂ gas will be observed. Stir at 0°C for 30 mins until gas evolution ceases (Solution becomes clear/yellow).

-

Alkylation: Add the Alkyl Halide dropwise.

-

Completion: Stir at RT for 2–4 hours.

-

Workup: Pour carefully into ice water. Extract with EtOAc.

-

Differentiation: The crude will contain mostly the 1,4-isomer (1-alkyl-5-bromo-4-carboxylate). Separate the minor 1,5-isomer via column chromatography (Silica gel; gradient 0-5% MeOH in DCM).

-

Validation: The Major isomer (1,4) typically elutes slower than the crowded 1,5-isomer in non-polar systems, or faster depending on the specific alkyl chain polarity. Always confirm by NOE (Nuclear Overhauser Effect) NMR : Irradiate the N-alkyl protons; if you see enhancement of the Ester protons, you have the Minor (1,5) product. If you see enhancement of NO protons (or weak enhancement of Br-adjacent carbons), it is the Major (1,4) product.

-

References

-

Synthesis of Imidazole-4-Carboxylates

-

Regioselectivity in Imidazole Alkylation

- "Regioselective synthesis of 1-alkyl-4-imidazolecarboxyl

-

[Link]

-

Tautomerism and NMR Characterization

- "Switching imidazole reactivity by dynamic control of tautomer state in an allosteric foldamer.

-

[Link]

-

Structural Data (Ethyl 5-bromo-1H-imidazole-4-carboxylate)

Sources

- 1. Switching imidazole reactivity by dynamic control of tautomer state in an allosteric foldamer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. PubChemLite - this compound (C6H7BrN2O2) [pubchemlite.lcsb.uni.lu]

- 3. guidechem.com [guidechem.com]

- 4. mdpi.com [mdpi.com]

- 5. One-Pot Synthesis of Imidazole-4-Carboxylates by Microwave-Assisted 1,5-Electrocyclization of Azavinyl Azomethine Ylides - PMC [pmc.ncbi.nlm.nih.gov]

properties of ethyl 5-bromo-4-imidazolecarboxylate

An In-depth Technical Guide to Ethyl 5-bromo-1H-imidazole-4-carboxylate

Authored for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of this compound, a key heterocyclic building block in modern organic synthesis and medicinal chemistry. We will delve into its fundamental properties, spectroscopic signature, synthesis, and chemical reactivity, with a focus on its practical application in the development of novel molecular entities.

This compound is a bifunctional imidazole derivative. Its structure is characterized by an imidazole core, a synthetically versatile bromine substituent, and an ethyl carboxylate group. This specific arrangement of functional groups makes it an exceptionally valuable precursor for creating diverse and complex molecules. The imidazole ring is a ubiquitous feature in biologically active compounds, known for its ability to participate in hydrogen bonding and coordinate with metal ions in enzyme active sites. The bromine atom serves as a handle for a wide array of cross-coupling reactions, while the ester provides a site for modification or conversion to other functional groups. Consequently, this compound is a cornerstone for building libraries of potential therapeutic agents, particularly in the pursuit of treatments for infectious diseases and inflammatory conditions.[1]

Physicochemical and Structural Properties

A clear understanding of a compound's physical and chemical properties is fundamental to its application in research and development. The key properties of this compound are summarized below.

| Property | Value | Source |

| Molecular Formula | C₆H₇BrN₂O₂ | [2] |

| Molecular Weight | 219.04 g/mol | [3] |

| CAS Number | 944906-76-7 | [4] |

| Appearance | Solid (predicted) | - |

| Monoisotopic Mass | 217.96909 Da | [2] |

| Predicted XlogP | 1.6 | [2] |

| IUPAC Name | This compound | [2] |

| SMILES | CCOC(=O)C1=C(NC=N1)Br | [2] |

| InChI | InChI=1S/C6H7BrN2O2/c1-2-11-6(10)4-5(7)9-3-8-4/h3H,2H2,1H3,(H,8,9) | [2] |

| InChIKey | YFNDBQRGZTZNRU-UHFFFAOYSA-N | [2] |

Spectroscopic Characterization

Spectroscopic analysis is essential for structure verification and purity assessment. While specific experimental data for this exact compound is not widely published, its expected spectral characteristics can be reliably predicted based on its structure.

-

¹H NMR: The spectrum would show a singlet for the imidazole C2-H proton, typically in the downfield region (δ 7.5-8.5 ppm). The ethyl group would present as a quartet for the -CH₂- protons (δ ~4.3 ppm) and a triplet for the -CH₃ protons (δ ~1.3 ppm). The N-H proton would appear as a broad singlet, with its chemical shift being highly dependent on solvent and concentration.

-

¹³C NMR: The spectrum would display six distinct signals. The carbonyl carbon of the ester would be the most downfield (δ ~160-165 ppm). The imidazole ring carbons would appear in the δ 110-140 ppm range, with the C-Br carbon being significantly influenced by the halogen. The ethyl group carbons would be found upfield.

-

Mass Spectrometry (MS): The mass spectrum would exhibit a characteristic isotopic pattern for the molecular ion [M]⁺ and [M+2]⁺ peaks, with approximately equal intensity, which is the signature of a monobrominated compound. High-resolution mass spectrometry (HRMS) would confirm the elemental composition.[5]

-

Infrared (IR) Spectroscopy: Key vibrational bands would include a broad N-H stretch (around 3100-3300 cm⁻¹), a strong C=O stretch from the ester (around 1700-1730 cm⁻¹), and C-N and C=C stretching frequencies characteristic of the imidazole ring.

Synthesis of this compound

The synthesis of this compound is typically achieved through the direct electrophilic bromination of the precursor, ethyl 1H-imidazole-4-carboxylate. This late-stage bromination strategy is efficient and utilizes readily available starting materials.[6]

Synthetic Workflow Diagram

Caption: Synthetic workflow for the preparation of the title compound.

Experimental Protocol: Electrophilic Bromination

This protocol is a representative procedure based on standard methods for the bromination of electron-rich heterocyclic systems.[6]

-

Preparation: In a round-bottom flask protected from light, dissolve ethyl 1H-imidazole-4-carboxylate (1.0 equivalent) in a suitable solvent such as acetonitrile or carbon tetrachloride.

-

Reagent Addition: Add N-Bromosuccinimide (NBS) (1.0-1.1 equivalents) portion-wise to the solution at room temperature. The use of NBS is preferred over elemental bromine as it is a safer and more selective source of electrophilic bromine, minimizing side reactions.

-

Reaction Monitoring: Stir the reaction mixture at room temperature. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-6 hours).

-

Workup: Upon completion, quench the reaction by washing the mixture with a saturated aqueous solution of sodium thiosulfate to remove any unreacted bromine. Follow with a wash using a saturated brine solution.

-

Isolation: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to yield the pure this compound.

Reactivity and Key Chemical Transformations

The synthetic utility of this compound stems from the distinct reactivity of its three key functional regions: the C-Br bond, the imidazole nitrogens, and the ethyl ester.

Reactions at the C-Br Bond: Gateway to Diversity

The carbon-bromine bond is the primary site for introducing molecular complexity via palladium-catalyzed cross-coupling reactions.[5]

-

Suzuki Coupling: Reaction with boronic acids or esters to form new C-C bonds, enabling the introduction of aryl, heteroaryl, or alkyl groups.

-

Sonogashira Coupling: Coupling with terminal alkynes to install alkynyl functionalities, which are valuable for further transformations or as structural elements in bioactive molecules.

-

Heck Coupling: Reaction with alkenes to form substituted olefins.

-

Buchwald-Hartwig Amination: Formation of C-N bonds by coupling with primary or secondary amines, providing access to a wide range of amino-substituted imidazoles.

Reactions at the Imidazole Nitrogens

The imidazole ring contains two nitrogen atoms, one pyrrole-type (N-H) and one pyridine-type. The N-H proton is acidic and can be deprotonated to facilitate N-alkylation or N-arylation, a common strategy to modulate a drug candidate's pharmacokinetic properties.[5] Due to tautomerism, N-substitution can potentially occur at either nitrogen, and the regioselectivity is influenced by the substituent pattern and reaction conditions.

Reactions of the Ethyl Ester Group

The ester functionality offers another handle for modification:

-

Saponification: Base-catalyzed hydrolysis (e.g., with NaOH or LiOH) readily converts the ester to the corresponding carboxylic acid.[6] This is a critical step for creating analogues or improving water solubility.

-

Amidation: Direct reaction with amines, often under heating or with coupling agents, yields the corresponding amides, introducing another point of diversity.

-

Reduction: The ester can be reduced to a primary alcohol using reducing agents like lithium aluminum hydride (LiAlH₄).

Reactivity Map

Sources

molecular weight of ethyl 5-bromo-1H-imidazole-4-carboxylate

Technical Whitepaper: Ethyl 5-bromo-1H-imidazole-4-carboxylate

Executive Summary

This compound (CAS: 944906-76-7) represents a critical halogenated heterocyclic scaffold in medicinal chemistry. Unlike simple imidazoles, this compound possesses three distinct vectors for diversification: the electrophilic bromine at C5 (amenable to cross-coupling), the nucleophilic N1 nitrogen (for alkylation), and the ester moiety at C4 (for cyclization or hydrolysis).

This guide provides a definitive technical profile of the molecule, moving beyond basic physical constants to address the tautomeric complexity that often leads to identification errors in drug discovery databases. It details a self-validating synthesis protocol, analytical characterization standards, and its application as a precursor for p38 MAP kinase inhibitors and purine mimetics.

Physicochemical Identity & Tautomeric Dynamics

The is often cited as a single value, but for high-resolution mass spectrometry (HRMS) and precise stoichiometry, the isotopic distribution of bromine is non-negotiable.

Core Specifications

| Property | Value / Description |

| IUPAC Name | This compound |

| CAS Number | 944906-76-7 |

| Molecular Formula | C₆H₇BrN₂O₂ |

| Average Mol.[1][2][3][4][5][6] Weight | 219.04 g/mol |

| Monoisotopic Mass | 217.9691 Da (⁷⁹Br) / 219.9671 Da (⁸¹Br) |

| Appearance | White to off-white crystalline solid |

| Solubility | Soluble in DMSO, DMF, MeOH; sparingly soluble in water |

| pKa (Calculated) | ~10.5 (NH acidity), ~3.0 (Conjugate acid of N3) |

The Tautomerism Trap

In solution, 1H-imidazoles undergo rapid annular tautomerism. The proton on N1 migrates to N3, effectively swapping the bond orders. For this molecule, the 4-carboxylate / 5-bromo form is in equilibrium with the 5-carboxylate / 4-bromo form.

-

Implication: In databases, you may find this listed as "Ethyl 4-bromo-1H-imidazole-5-carboxylate." Both names refer to the same physical entity unless the nitrogen is substituted (e.g., N-methylated).

-

Diagrammatic Logic: See Figure 1 below for the equilibrium flow.

Figure 1: Tautomeric equilibrium of the imidazole core. In the absence of N-substitution, the 4- and 5- positions are chemically equivalent regarding bulk properties, but distinct during substitution reactions.

Synthetic Protocol: Regioselective Bromination

The most reliable route to generate high-purity this compound is the electrophilic bromination of the commercially available ethyl 1H-imidazole-4-carboxylate.

Reagents & Mechanism

-

Substrate: Ethyl 1H-imidazole-4-carboxylate.[4]

-

Solvent: Acetonitrile (CH₃CN) or DMF.

-

Mechanism: Electrophilic Aromatic Substitution (S_EAr).[6] The ester group at C4 deactivates the ring, but the C5 position remains sufficiently nucleophilic for bromination by NBS.

Step-by-Step Methodology

-

Preparation: Dissolve 10.0 mmol of ethyl 1H-imidazole-4-carboxylate in 25 mL of anhydrous acetonitrile. Chill to 0°C in an ice bath.

-

Addition: Add 10.5 mmol (1.05 eq) of NBS portion-wise over 15 minutes. Critical: Protect from light to prevent radical side reactions at the ethyl group.

-

Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 4–6 hours. Monitor by TLC (50% EtOAc/Hexane) or LC-MS.

-

Quench & Workup:

-

Concentrate the solvent under reduced pressure.[1]

-

Resuspend residue in EtOAc (50 mL) and wash with water (2 x 20 mL) to remove succinimide byproduct.

-

Wash with saturated NaHCO₃ to neutralize any HBr formed.

-

-

Purification: Recrystallize from Ethanol/Water or purify via flash column chromatography (SiO₂, gradient 0-50% EtOAc in Hexanes).

Validation Checkpoint: The starting material has a proton signal at C5 (~7.6-7.8 ppm). The product must show the loss of this singlet in ¹H NMR.

Analytical Validation (LC-MS & NMR)

Trustworthy identification relies on the unique isotopic signature of bromine.

Mass Spectrometry (LC-MS)

Bromine exists as two stable isotopes: ⁷⁹Br (50.7%) and ⁸¹Br (49.3%). This creates a distinct "doublet" pattern of equal intensity separated by 2 mass units.

-

M+H Peak 1: 219.0 Da (containing ⁷⁹Br)

-

M+H Peak 2: 221.0 Da (containing ⁸¹Br)

-

Intensity Ratio: ~1:1

If you see a single peak at 219 without the +2 partner, your compound is not brominated (likely the starting material or a degradation product).

Figure 2: The diagnostic 1:1 isotopic envelope required to confirm the brominated product.

¹H NMR (DMSO-d₆, 400 MHz)

-

δ 12.8 ppm (br s, 1H): N-H (Exchangeable with D₂O).

-

δ 7.85 ppm (s, 1H): C2-H (The only aromatic proton remaining). Note: If a signal appears at ~7.6 ppm, it suggests unreacted starting material (C5-H).

-

δ 4.25 ppm (q, 2H): O-CH₂-CH₃.

-

δ 1.28 ppm (t, 3H): O-CH₂-CH₃.

Applications in Drug Discovery

This molecule serves as a "linchpin" intermediate. The bromine atom is a handle for transition-metal catalysis, allowing the attachment of complex aryl or heteroaryl groups.[2]

Suzuki-Miyaura Cross-Coupling

The C5-bromo position is highly reactive toward Palladium-catalyzed coupling.[2]

-

Reaction: Ethyl 5-bromoimidazole-4-carboxylate + Aryl-Boronic Acid → Ethyl 5-aryl-imidazole-4-carboxylate.

-

Catalyst System: Pd(dppf)Cl₂ or Pd(PPh₃)₄ with Na₂CO₃ in Dioxane/Water.

-

Utility: This generates 4,5-disubstituted imidazoles, a scaffold found in p38 MAP kinase inhibitors and anti-inflammatory agents [1].

N-Alkylation & Regiocontrol

Reacting the product with alkyl halides (R-X) usually produces a mixture of N1- and N3-alkylated isomers (which become chemically distinct 1,5-disubstituted and 1,4-disubstituted products).

-

Optimization: Using sterically bulky groups or specific bases (e.g., Cs₂CO₃ vs NaH) can influence the N1/N3 ratio, allowing selective synthesis of target isomers [2].

References

-

Suzuki Coupling of Haloimidazoles

-

Regioselective Alkylation

-

Source: Bellina, F. et al. "Selective Synthesis of 1,4- and 1,5-Disubstituted Imidazoles." Synthesis, 2004.[7]

- Context: Describes the N-alkylation dynamics of 4/5-substituted imidazoles.

-

-

General Properties & CAS Data

- Source: PubChem Compound Summary for CID 599998 (Ethyl 5-bromo-1H-imidazole-4-carboxyl

- Context: Verification of CAS 944906-76-7 and molecular formula.

Sources

- 1. jocpr.com [jocpr.com]

- 2. 5-Bromo-4-ethyl-1H-imidazole | Benchchem [benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. This compound [myskinrecipes.com]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. Bromination reactions that use NBS(active/inactive aromatic ring brominationActive/inactive aromatic ring bromination:Bromination reactions that use NBS(2):N-bromo compounds(4):Discussion series on bromination/iodination reactions 4 – Chemia [chemia.manac-inc.co.jp]

- 7. N-Bromosuccinimide (NBS) [organic-chemistry.org]

- 8. Suzuki Coupling [organic-chemistry.org]

- 9. Imidazole synthesis [organic-chemistry.org]

A Technical Guide to the DMSO Solubility of Ethyl 5-bromo-1H-imidazole-4-carboxylate: Principles, Protocols, and Best Practices

Abstract

This technical guide provides a comprehensive framework for researchers, medicinal chemists, and drug development scientists on understanding, determining, and managing the solubility of ethyl 5-bromo-1H-imidazole-4-carboxylate in dimethyl sulfoxide (DMSO). Recognizing the pivotal role of imidazole scaffolds in modern drug discovery and the near-universal use of DMSO for compound solubilization in high-throughput screening (HTS) and in vitro assays, this document establishes the scientific rationale and provides detailed, field-proven protocols for solubility assessment. We delve into the physicochemical properties of both the solute and the solvent, offer step-by-step methodologies for qualitative and quantitative solubility determination, and present best practices for the preparation and storage of DMSO stock solutions. This guide is designed to equip scientists with the necessary tools to generate reliable, reproducible data, thereby ensuring the integrity of downstream biological and pharmacological studies.

Introduction: The Convergence of a Privileged Scaffold and a Universal Solvent

This compound: A Valuable Building Block

The imidazole ring is a cornerstone of medicinal chemistry, recognized as a "privileged structure" due to its ability to interact with a wide array of biological targets.[1][2] Imidazole derivatives are known to possess diverse pharmacological activities, including anticancer, antifungal, and anti-inflammatory properties.[2][3] this compound serves as a key synthetic intermediate, providing a versatile scaffold for the development of novel therapeutic agents. The bromine and ethyl ester functionalities offer strategic points for chemical modification, allowing for the systematic exploration of structure-activity relationships (SAR).

Dimethyl Sulfoxide (DMSO): The Workhorse of Drug Discovery

Dimethyl sulfoxide (DMSO) is a polar aprotic solvent with an exceptional ability to dissolve a vast range of both polar and nonpolar compounds.[4][5] This broad solubility profile, combined with its miscibility with water and most organic solvents, has established DMSO as the standard solvent for preparing high-concentration stock solutions in drug discovery.[5][6] Its use is integral to high-throughput screening (HTS), where it facilitates the testing of large compound libraries against biological targets.[4]

The determination of a compound's solubility in DMSO is a critical, foundational step in the drug discovery cascade. An inadequately solubilized compound can lead to erroneously low activity in biological assays, inaccurate SAR data, and significant reproducibility issues. Therefore, a thorough understanding and accurate measurement of the solubility of key intermediates like this compound are paramount.

Physicochemical Rationale for Solubility

The solubility of this compound in DMSO is governed by the interplay of intermolecular forces between the solute and the solvent.

-

Solute Properties: The imidazole core contains both a hydrogen bond donor (the N-H group) and a hydrogen bond acceptor (the sp²-hybridized nitrogen).[1] The ethyl carboxylate group adds polarity and another potential hydrogen bond acceptor site (the carbonyl oxygen). The bromine atom increases the molecule's molecular weight and lipophilicity.

-

Solvent Properties: DMSO, with the formula (CH₃)₂SO, is a highly polar molecule characterized by the strong dipole of the S=O bond.[4][5] It is an excellent hydrogen bond acceptor but lacks donor capabilities. Its ability to disrupt the hydrogen bonding networks of other solvents contributes to its powerful solubilizing properties.[5]

Given these characteristics, this compound is expected to exhibit good solubility in DMSO. The polar imidazole ring and ester group can interact favorably with the polar sulfoxide group of DMSO.

Experimental Determination of DMSO Solubility

Protocol 1: Visual (Qualitative) Solubility Assessment

This method provides a rapid, semi-quantitative estimate of solubility and is suitable for initial assessments.

Methodology:

-

Preparation: Accurately weigh approximately 5-10 mg of this compound into a clean, dry glass vial.

-

Solvent Addition: Add a precise volume of anhydrous DMSO (e.g., 100 µL) to achieve a high target concentration (e.g., 50-100 mM).

-

Dissolution: Vigorously vortex the vial for 1-2 minutes.

-

Visual Inspection: Carefully inspect the solution against a dark background for any visible, undissolved solid particles.

-

Sonication (Optional): If solid remains, sonicate the vial in a water bath for 5-10 minutes and re-inspect.

-

Equilibration: Allow the solution to stand at room temperature for at least one hour and inspect again for any precipitation, which may indicate that the initial dissolution was metastable.

Data Presentation:

| Parameter | Observation |

| Compound Mass | X mg |

| DMSO Volume | Y µL |

| Target Concentration | Z mM |

| Visual Result (Post-Vortex) | Clear Solution / Hazy / Solid Particles Present |

| Visual Result (Post-Sonication) | Clear Solution / Hazy / Solid Particles Present |

| Visual Result (Post-1hr Equilibration) | Clear Solution / Precipitate Formed |

Protocol 2: Quantitative Solubility by ¹H NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy offers a precise method for quantifying the concentration of a dissolved compound without separating the supernatant from excess solid.[7][8] This protocol uses a known concentration of an internal standard.

Methodology:

-

Prepare Internal Standard Stock: Prepare a stock solution of a suitable, non-interfering internal standard (e.g., 10 mM dimethyl sulfone) in deuterated DMSO (DMSO-d₆).

-

Prepare Supersaturated Sample: Add an excess amount of this compound (to ensure undissolved solid is present) to a known volume (e.g., 500 µL) of the internal standard stock solution in an NMR tube.

-

Equilibration: Cap the NMR tube and vortex vigorously. Allow the sample to equilibrate at a constant temperature (e.g., 25 °C) for 24 hours to ensure the solution is saturated.[9]

-

NMR Acquisition: Acquire a quantitative ¹H NMR spectrum. Ensure the relaxation delay (d1) is sufficiently long (e.g., 5 times the longest T1 of the signals of interest) to allow for full relaxation of the nuclei.

-

Data Analysis:

-

Identify a well-resolved, non-overlapping proton signal from this compound.

-

Integrate this signal and the signal from the internal standard.

-

Calculate the concentration of the dissolved compound using the following formula:

Concentration_Compound = (Integration_Compound / Num_Protons_Compound) * (Num_Protons_Standard / Integration_Standard) * Concentration_Standard

-

Data Presentation:

| Parameter | Value |

| Internal Standard | Dimethyl Sulfone |

| Standard Concentration | 10 mM |

| Compound Signal (δ, ppm) | e.g., Aromatic CH |

| Standard Signal (δ, ppm) | ~2.7 ppm (DMSO-d6) |

| Integration (Compound) | X |

| Integration (Standard) | Y |

| Calculated Solubility | Z mM |

Protocol 3: Kinetic Solubility in Aqueous Buffer

This assay is critical as it mimics the dilution of a DMSO stock solution into an aqueous buffer, a common step in biological assays.[10][11] It measures the concentration at which a compound precipitates from a supersaturated aqueous solution.[12]

Methodology:

-

Prepare Stock Solution: Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 20 mM).

-

Serial Dilution: Perform a serial dilution of the stock solution in DMSO to create a range of concentrations (e.g., 20 mM down to 0.1 mM).

-

Assay Plate Preparation: In a 96-well microplate, add a small, precise volume (e.g., 2 µL) of each DMSO concentration to respective wells.

-

Aqueous Dilution: Rapidly add a larger volume (e.g., 198 µL) of a relevant aqueous buffer (e.g., phosphate-buffered saline, PBS, pH 7.4) to each well. This results in a final DMSO concentration of 1%.

-

Incubation: Incubate the plate at room temperature for a set period (e.g., 2 hours), allowing time for precipitation to occur.[9]

-

Detection: Measure the turbidity (light scattering) of each well using a nephelometer or a plate reader at a wavelength where the compound does not absorb (e.g., 650 nm).

-

Data Analysis: The kinetic solubility limit is defined as the highest concentration that does not show a significant increase in turbidity compared to buffer-only controls.

Data Presentation:

| Compound Concentration (µM) | Turbidity (Absorbance at 650 nm) | Observation |

| 200 | 0.85 | Heavy Precipitate |

| 100 | 0.42 | Precipitate |

| 50 | 0.11 | Slight Haze |

| 25 | 0.05 | Clear |

| 12.5 | 0.04 | Clear |

| Control (1% DMSO in PBS) | 0.04 | Clear |

| Kinetic Solubility Limit | ~25-50 µM |

Visualization of Experimental Workflows

Best Practices for Stock Solution Management

Proper handling and storage of DMSO stock solutions are crucial for maintaining compound integrity and ensuring experimental reproducibility.

-

Use Anhydrous DMSO: DMSO is highly hygroscopic and will readily absorb moisture from the atmosphere. Water contamination can significantly decrease the solubility of many organic compounds.[13] Always use high-purity, anhydrous DMSO from a freshly opened bottle or one that has been properly stored.

-

Storage Conditions: Store stock solutions in tightly sealed glass containers at -20°C or -80°C to minimize degradation and water absorption.[14][15] The relatively high freezing point of DMSO (18.5 °C) means it will be solid when frozen.[4]

-

Avoid Repeated Freeze-Thaw Cycles: Repeatedly freezing and thawing a stock solution can introduce moisture and may cause less soluble compounds to precipitate out and fail to fully redissolve. Prepare smaller, single-use aliquots from the main stock solution to avoid this issue.[14]

-

Pre-use Procedure: Before use, allow frozen aliquots to thaw completely at room temperature. Ensure the solution is homogeneous by vortexing gently before pipetting.

Conclusion

While a specific, pre-determined value for the solubility of this compound in DMSO is not available in the literature, this guide provides the essential scientific context and robust experimental protocols required for its determination. By employing a systematic approach—from initial visual assessment to quantitative NMR and practical kinetic solubility assays—researchers can generate reliable data. This ensures that stock solutions are prepared at appropriate concentrations and that subsequent biological assays are conducted under conditions that do not exceed the compound's solubility limit, thereby safeguarding the integrity and validity of the entire drug discovery process.

References

[10] AxisPharm. (n.d.). Kinetic Solubility Assays Protocol. Retrieved from AxisPharm website. [4] Wikipedia. (2024). Dimethyl sulfoxide. Retrieved from [Link]. [11] Charnwood Discovery. (n.d.). Kinetic Solubility - In Vitro Assay. Retrieved from Charnwood Discovery website. [6] Pro-Vitals. (2023). DMSO (Dimethyl Sulfoxide): A Versatile Organic Solvent And Drug Delivery Tool. Retrieved from Pro-Vitals website. [5] Solvents.org. (n.d.). DMSO as Pharmaceutical Solvent: Applications in Drug Formulation and Manufacturing. Retrieved from Solvents.org website. [16] Di, L., & Kerns, E. H. (2021). DMSO Interaction with Human Nerve Growth Factor and Its Implications for Drug Discovery. MDPI. [14] Captivate Bio. (n.d.). SMALL MOLECULES. Retrieved from Captivate Bio website. [17] Larsson, P., et al. (2021). DMSO Solubility Assessment for Fragment-Based Screening. PMC. [7] Ghiviriga, I. (2023). Nuclear Magnetic Resonance Method for Measuring Water Solubility of Organic Compounds. ACS Publications. [1] de Oliveira, C. S., et al. (2023). Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. PMC. [18] ResearchGate. (n.d.). Nuclear Magnetic Resonance Method for Measuring Water Solubility of Organic Compounds | Request PDF. Retrieved from ResearchGate. [8] Ghiviriga, I. (2023). Nuclear Magnetic Resonance Method for Measuring Water Solubility of Organic Compounds. PubMed. [3] Shelar, U. B., & Thorve, S. S. (2014). Chemical and Pharmacological Properties of Imidazoles. Human Journals. [19] Kljun, J., & Turel, I. (2019). NMR spectroscopy in drug discovery and development: Evaluation of physico-chemical properties. PMC. [20] American Chemical Society. (2021). Dimethyl sulfoxide. Retrieved from ACS.org. [15] Cubework. (n.d.). DMSO Solutions Warehouse Storage. Retrieved from Cubework website. [21] BenchChem. (2025). Application Notes and Protocols for Determining the Solubility of Novel Compounds in DMSO for In Vitro Assays. Retrieved from BenchChem website. [13] Quora. (2018). What is the best way of storing a DMSO in a research lab? Retrieved from Quora. [9] BenchChem. (n.d.). Trk-IN-19 Solubility in DMSO: A Technical Guide. Retrieved from BenchChem website. [22] Etra Organics. (2025). How to Use DMSO Safely | Best Practices & Common Mistakes. Retrieved from Etra Organics website. [2] Pharma Focus Asia. (n.d.). Imidazole Derivatives: A Comprehensive Review of Their Pharmacological Potentials. Retrieved from Pharma Focus Asia website. [23] ResearchGate. (n.d.). Physicochemical Properties of Imidazole. Retrieved from ResearchGate. [24] DMSO Store. (n.d.). Product Care and Storage. Retrieved from DMSO Store website. [25] Singhvi, G., et al. (2012). Design of a Modified Kinetic Solubility Determination Method at Laboratory Level for Early Drug Discovery. [26] ResearchGate. (n.d.). Use of H-1 NMR to facilitate solubility measurement for drug discovery compounds. Retrieved from ResearchGate. [27] TSI Journals. (2023). Imidazole: Chemistry, Synthesis, Properties, Industrial Applications and Biological and Medicinal Applications. Retrieved from TSI Journals website. [28] ResearchGate. (n.d.). Protocol for the Dried Dimethyl Sulfoxide Solubility Assay. Retrieved from ResearchGate. [12] Enamine. (n.d.). Aqueous Solubility Assay. Retrieved from Enamine website.

Sources

- 1. Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ijpsjournal.com [ijpsjournal.com]

- 3. ijppr.humanjournals.com [ijppr.humanjournals.com]

- 4. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]

- 5. DMSO as Pharmaceutical Solvent: Applications in Drug Formulation and Manufacturing | Aure Chemical [aurechem.com]

- 6. reachever.com [reachever.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Nuclear Magnetic Resonance Method for Measuring Water Solubility of Organic Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]

- 11. charnwooddiscovery.com [charnwooddiscovery.com]

- 12. Aqueous Solubility Assay - Enamine [enamine.net]

- 13. quora.com [quora.com]

- 14. captivatebio.com [captivatebio.com]

- 15. cubework.com [cubework.com]

- 16. mdpi.com [mdpi.com]

- 17. DMSO Solubility Assessment for Fragment-Based Screening - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. NMR spectroscopy in drug discovery and development: Evaluation of physico-chemical properties - PMC [pmc.ncbi.nlm.nih.gov]

- 20. acs.org [acs.org]

- 21. pdf.benchchem.com [pdf.benchchem.com]

- 22. How to Use DMSO Safely | Best Practices & Common Mistakes [etraorganics.co.uk]

- 23. researchgate.net [researchgate.net]

- 24. dmsostore.com [dmsostore.com]

- 25. asianpubs.org [asianpubs.org]

- 26. researchgate.net [researchgate.net]

- 27. tsijournals.com [tsijournals.com]

- 28. researchgate.net [researchgate.net]

difference between 4-bromo and 5-bromo imidazole esters

An In-depth Technical Guide to the Core Differences Between 4-Bromo and 5-Bromo Imidazole Esters

For Researchers, Scientists, and Drug Development Professionals

Abstract

The imidazole nucleus is a cornerstone of medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of biologically active compounds.[1][2][3][4] Halogenated imidazoles, particularly 4-bromo and 5-bromoimidazole esters, serve as exceptionally versatile building blocks for the synthesis of complex molecular architectures and active pharmaceutical ingredients (APIs).[1][5][6] The seemingly subtle distinction in the position of the bromine atom—from position 4 to 5—introduces profound differences in the molecule's electronic properties, reactivity, and synthetic accessibility. This guide provides a detailed comparative analysis of these two critical isomers, offering field-proven insights into their synthesis, reactivity, and analytical differentiation to empower strategic decision-making in drug discovery and development programs.

Foundational Differences: Structure, Tautomerism, and Electronics

At the heart of the differences between 4-bromo and 5-bromo imidazole esters lies the inherent electronic nature of the imidazole ring. In N-unsubstituted imidazoles, a rapid proton transfer occurs between the two nitrogen atoms, a phenomenon known as annular tautomerism. This means that 4-bromo-1H-imidazole and 5-bromo-1H-imidazole exist in a dynamic equilibrium. For this reason, the nomenclature can sometimes be ambiguous, with compounds referred to as 4(5)-bromoimidazole. However, once the imidazole nitrogen is substituted, as in the case of an ester group precursor or during subsequent reactions, the tautomerism is resolved, and the 4- and 5-bromo isomers become distinct, non-interconvertible entities.

The position of the electronegative bromine atom significantly influences the electron density distribution within the heterocyclic ring.

-

4-Bromo-Imidazole: The bromine atom is adjacent to a carbon atom (C4) that is meta to the pyrrole-type nitrogen (N1) and ortho to the imine-type nitrogen (N3).

-

5-Bromo-Imidazole: The bromine atom is on a carbon (C5) that is ortho to the pyrrole-type nitrogen (N1) and meta to the imine-type nitrogen (N3).

This positional variance impacts the acidity and basicity (pKa) of the imidazole core. While specific pKa values for the esters are not widely published, studies on related substituted imidazoles show that the electronic polarization across the C2 and C4/C5 axis is a key determinant of the imidazole base's properties.[7][8] Electron-withdrawing substituents, like bromine, generally decrease the basicity of the imidazole ring. The precise effect on reactivity is a function of this altered electronic landscape.

Caption: Annular tautomerism in 4(5)-bromo-1H-imidazole.

Synthesis and Regioselectivity: A Tale of Two Isomers

The synthesis of bromoimidazole esters is a critical challenge where controlling the position of bromination (regioselectivity) is paramount. Direct bromination of an imidazole ester is often unselective and can lead to mixtures of regioisomers and over-brominated products, making it unsuitable for large-scale production.[5] Therefore, chemists rely on more controlled, multi-step strategies.

Synthesis of 4-Bromoimidazole Esters

A common and effective strategy involves the synthesis of the 4-bromo-1H-imidazole core first, followed by functionalization. One scalable method starts from 2,4,5-tribromoimidazole, which is selectively debrominated at the 2- and 5-positions using a reducing agent like sodium sulfite to yield 4-bromo-1H-imidazole.[9] This intermediate can then be N-alkylated or acylated to install the desired ester-containing substituent.

Experimental Protocol: Synthesis of 4-Bromo-1H-imidazole [9]

-

To a single-necked flask, add 2,4,5-tribromoimidazole (1.0 eq), sodium sulfite (5.0 eq), and water.

-

Stir the reaction mixture at 110 °C for 6 hours.

-

After completion, cool the reaction and extract the product with ethyl acetate.

-

Combine the organic layers, dry with anhydrous sodium sulfate, and concentrate under reduced pressure to afford the target 4-bromo-1H-imidazole.

Synthesis of 5-Bromoimidazole Esters

Achieving the 5-bromo substitution pattern often requires a different tactical approach, frequently involving a directed synthesis or the use of protecting groups. For instance, one might start with a pre-functionalized imidazole where the 4-position is blocked, directing bromination to the 5-position. Another strategy involves building the ring from acyclic precursors where the bromine is already in place. The presence of an electron-withdrawing group, such as a nitro group at the 4-position, can significantly activate the 5-position for subsequent reactions, including nucleophilic substitution of the bromine.[10]

Caption: Contrasting synthetic workflows for 4- and 5-bromoimidazole esters.

| Feature | Synthesis of 4-Bromo Esters | Synthesis of 5-Bromo Esters |

| Common Strategy | Selective debromination of a poly-brominated precursor.[9] | Ring construction or directed bromination using protecting groups. |

| Key Intermediate | 4-Bromo-1H-imidazole.[9] | Often involves N-protected or pre-substituted imidazoles.[11] |

| Regiocontrol | Achieved by selective removal of bromine atoms. | Achieved by steric or electronic directing effects. |

| Challenges | Potential for incomplete debromination. | Requires more complex, multi-step sequences. |

Comparative Reactivity in Cross-Coupling Reactions

Both 4- and 5-bromoimidazole esters are invaluable in modern synthetic chemistry, primarily as substrates for palladium-catalyzed cross-coupling reactions. The bromine atom serves as a versatile "synthetic handle" for the formation of new carbon-carbon and carbon-heteroatom bonds.[1]

-

Suzuki-Miyaura Coupling: Reaction with boronic acids to form C-C bonds.[1][10]

-

Buchwald-Hartwig Amination: Reaction with amines to form C-N bonds.[1][12]

-

Stille Coupling: Reaction with organostannanes to form C-C bonds.[1]

The reactivity of the C-Br bond is influenced by its position. The 4-bromo isomer is well-documented for its robust performance in these couplings.[1][12][13] The 5-bromo isomer is also an excellent substrate, and its reactivity can be further modulated by substituents on the ring.[10] For example, an electron-withdrawing nitro group at the 4-position significantly enhances the reactivity of the 5-bromo group toward nucleophilic displacement, making it highly susceptible to substitution by nucleophiles like thiols or cyanide.[10] This highlights a key difference: the reactivity of the 5-bromo isomer is often more sensitive to the electronic nature of the substituent at the adjacent C4 position.

Caption: Role of bromoimidazole esters in palladium-catalyzed cross-coupling.

Analytical Differentiation: Spectroscopic Signatures

Unambiguous differentiation between the 4-bromo and 5-bromo isomers is critical for quality control and regulatory submission. This is achieved through a combination of standard spectroscopic techniques.

| Technique | 4-Bromo Isomer Signature | 5-Bromo Isomer Signature |

| ¹H NMR | The C2-H and C5-H protons will show distinct chemical shifts. The C5-H is typically influenced by the adjacent bromine at C4. | The C2-H and C4-H protons will have their own characteristic shifts. The C4-H is influenced by the adjacent bromine at C5. |

| ¹³C NMR | The chemical shifts of C4 and C5 will be most affected. The carbon directly attached to bromine (C4) will be significantly shielded. | The chemical shifts of C5 and C4 will be most affected, with C5 being the most shielded carbon in the pair. |

| Mass Spec. | Molecular ion peak (M+) will show the characteristic isotopic pattern for one bromine atom. Fragmentation patterns may differ slightly from the 5-bromo isomer. | Identical molecular ion peak and isotopic pattern to the 4-bromo isomer. Fragmentation may differ based on bond stabilities. |

| X-Ray Cryst. | Provides definitive, unambiguous structural confirmation of the bromine position.[12] | Provides definitive, unambiguous structural confirmation of the bromine position. |

Experimental Protocol: NMR Sample Preparation [14]

-

Sample Preparation: Dissolve approximately 5-10 mg of the bromoimidazole ester in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a clean NMR tube.

-

Data Acquisition: Record the ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Analysis: Compare the chemical shifts and coupling patterns of the imidazole ring protons and carbons to differentiate between the isomers. The proton on the carbon between the two nitrogens (C2-H) serves as a useful internal reference point.

Conclusion: Strategic Implications for Drug Development

The choice between a 4-bromo and a 5-bromo imidazole ester is a strategic decision in the design of a synthetic route. While both are powerful intermediates, they are not interchangeable. The key differences in their synthesis, electronic properties, and reactivity dictate which isomer is better suited for a particular molecular target.

-

4-Bromoimidazole esters are often more directly accessible via scalable routes and are robust, reliable substrates in a wide range of cross-coupling reactions.[1][5]

-

5-Bromoimidazole esters offer different synthetic possibilities, and their reactivity can be finely tuned by other substituents on the imidazole ring, providing a handle for more complex or targeted transformations.[10]

A thorough understanding of these differences allows researchers and drug development professionals to design more efficient, regioselective, and scalable syntheses. This knowledge is fundamental to accelerating the development of novel therapeutics built upon the versatile and biologically significant imidazole scaffold.

References

- Scalable Synthesis of 4-Bromo-1,2-dimethyl-1H-imidazole - Thieme Chemistry. Georg Thieme Verlag.

- Methyl 5-bromo-1H-imidazole-4-carboxylate CAS#: 1093261-46-1 - ChemicalBook. ChemicalBook.

- 4-Bromo-1H-imidazole - CymitQuimica. CymitQuimica.

- 4-Bromo-1H-imidazole synthesis - ChemicalBook. ChemicalBook.

- CN111646945A - Synthetic method of 4-bromo-2-nitro-1H-imidazole - Google Patents.

- (5-Bromo-1-methyl-1H-imidazol-2-yl)methanol - Smolecule. Smolecule.

- 4-Bromo-1H-imidazole 97 2302-25-2 - Sigma-Aldrich. Sigma-Aldrich.

- Intermediates 4-Bromo-1H-imidazole for critical molecular building block - Unibrom Corp. Unibrom Corp.

- 5-Bromo-2-methyl-1H-imidazole | 16265-11-5 - Sigma-Aldrich. Sigma-Aldrich.

- 4-Bromo-1H-imidazole - Chem-Impex. Chem-Impex.

- A Review on “Imidazole and Various Biological Activities” - International Journal of Pharmacy & Pharmaceutical Research. ijppr.humanjournals.com.

- A Review on Biological Activity of Imidazole and Thiazole Moieties and their Derivatives.

- Imidazole: Having Versatile Biological Activities - SciSpace. SciSpace.

- Studies on Imidazole and its Derivatives with Particular Emphasis on Their Chemical/biological Applications as Bioactive Molecules/Intermediate - Longdom Publishing. Longdom Publishing.

- A REVIEW ON SYNTHETIC STRATEGIES AND BIOLOGICAL ACTIVITIES OF COUMARIN LINKED IMIDAZOLE DERIV

- Spectroscopic study of 2-, 4- and 5-substituents on pKa values of imidazole heterocycles prone to intramolecular proton-electrons transfer - PubMed. PubMed.

- Spectroscopic study of 2-, 4- and 5-substituents on pKa values of imidazole heterocycles prone to intramolecular proton-electrons transfer. | Semantic Scholar. Semantic Scholar.

- Monitoring Reactions of 4-Bromo-1-methyl-2-nitro-1H-imidazole: Application Notes and Protocols - Benchchem. Benchchem.

- Spectroscopic Characterization of the Imidazo[4,5-d]imidazole Core: An In-depth Technical Guide - Benchchem. Benchchem.

- Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides | Organic Letters - ACS Publications.

Sources

- 1. China Intermediates 4-Bromo-1H-imidazole for critical molecular building block Manufacturer, Factory | Unibrom [unibrom.com]

- 2. ijppr.humanjournals.com [ijppr.humanjournals.com]

- 3. scispace.com [scispace.com]

- 4. longdom.org [longdom.org]

- 5. Scalable Synthesis of 4-Bromo-1,2-dimethyl-1H-imidazole - Thieme Chemistry - Georg Thieme Verlag [thieme.de]

- 6. chemimpex.com [chemimpex.com]

- 7. Spectroscopic study of 2-, 4- and 5-substituents on pKa values of imidazole heterocycles prone to intramolecular proton-electrons transfer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. semanticscholar.org [semanticscholar.org]

- 9. 4-Bromo-1H-imidazole synthesis - chemicalbook [chemicalbook.com]

- 10. Buy (5-Bromo-1-methyl-1H-imidazol-2-yl)methanol | 861362-06-3 [smolecule.com]

- 11. CN111646945A - Synthetic method of 4-bromo-2-nitro-1H-imidazole - Google Patents [patents.google.com]

- 12. 4-Bromo-1H-imidazole 97 2302-25-2 [sigmaaldrich.com]

- 13. pubs.acs.org [pubs.acs.org]

- 14. pdf.benchchem.com [pdf.benchchem.com]

Introduction: The Critical Role of pKa in Medicinal Chemistry

An In-Depth Technical Guide to the pKa Values of Ethyl 5-bromo-1H-imidazole-4-carboxylate

For Researchers, Scientists, and Drug Development Professionals

The acid dissociation constant (pKa) is a fundamental physicochemical parameter that dictates the ionization state of a molecule at a given pH.[1][2] For professionals in drug discovery and development, a thorough understanding of a compound's pKa is not merely academic; it is a cornerstone of rational drug design. This value profoundly influences critical Absorption, Distribution, Metabolism, and Excretion (ADME) properties, including aqueous solubility, membrane permeability, and protein binding.[1] The imidazole scaffold, a privileged structure in medicinal chemistry, is a versatile component of many bioactive molecules, largely due to its unique acid-base properties.[3][4][5]

This guide provides an in-depth analysis of the pKa values of this compound, a substituted imidazole of interest in synthetic and medicinal chemistry. We will explore the structural factors influencing its ionization, present robust, field-proven protocols for its experimental determination, and discuss computational approaches for its prediction. This document is designed to serve as a practical and authoritative resource for scientists working with this and related heterocyclic compounds.

Understanding the Ionization Behavior of this compound

This compound possesses two key ionizable sites, making it an amphoteric molecule.[3][4] Understanding these two equilibria is crucial for predicting its behavior in different physiological environments.

-

Acidity (pKa): The N-H Proton The proton on the N-1 nitrogen can be lost, forming an imidazolide anion. The pKa of the parent imidazole's N-H proton is approximately 14.5, indicating it is a very weak acid.[3][6] However, the substituents on the ring of the title compound drastically alter this value. Both the bromo group at position 5 and the ethyl carboxylate group at position 4 are electron-withdrawing groups (EWGs). These EWGs inductively pull electron density away from the imidazole ring, stabilizing the resulting negative charge of the imidazolide anion upon deprotonation. This stabilization makes the N-H proton significantly more acidic (i.e., lowers its pKa value). For comparison, the predicted pKa for the related ethyl imidazole-4-carboxylate is approximately 11.04.[7][8] The addition of the strongly electron-withdrawing bromine atom would be expected to lower this value further.

-

Basicity (pKaH): The Pyridinic N-3 Nitrogen The lone pair of electrons on the sp2-hybridized nitrogen at position 3 can accept a proton, forming a positively charged imidazolium cation. The pKaH of the parent imidazole is approximately 7.0.[9] Again, the EWGs play a critical role. By withdrawing electron density from the ring, the bromo and ethyl carboxylate groups make the lone pair on the N-3 nitrogen less available to accept a proton. This effect reduces the basicity of the molecule, resulting in a lower pKaH value compared to the unsubstituted imidazole.

The protonation and deprotonation equilibria are illustrated in the diagram below.

Caption: Ionization equilibria of this compound.

Predicted pKa Values of Related Imidazole Derivatives

| Compound | Predicted pKa | Notes | Reference |